1-(3-iodophenyl)-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-iodophenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGOIJDJRMQQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(3-iodophenyl)-1H-1,2,3-triazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-(3-iodophenyl)-1H-1,2,3-triazole, a halogenated aromatic triazole of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis via modern catalytic methods, and potential applications, with a focus on the underlying scientific principles.
Chemical Identity and Properties
This compound is a five-membered heterocyclic compound containing three nitrogen atoms, substituted with an iodophenyl group. The presence of the iodine atom and the triazole ring imparts unique physicochemical properties that are attractive for various applications, including drug design and as a building block in organic synthesis.
| Identifier | Value | Source |
| Molecular Formula | C₈H₆IN₃ | |
| SMILES | C1=CC(=CC(=C1)I)N2C=CN=N2 | [1] |
| InChI Key | JIGOIJDJRMQQPT-UHFFFAOYSA-N | [1] |
| Molecular Weight | 271.06 g/mol | |
| Predicted XlogP | 2.0 | [1] |
Synthesis of this compound
The most prominent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction is highly regioselective, proceeding under mild conditions with high yields.[3]
The synthesis of this compound would logically proceed via the CuAAC reaction between 1-azido-3-iodobenzene and a suitable alkyne, such as acetylene or a protected acetylene equivalent.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound via CuAAC.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for CuAAC reactions and should be adapted and optimized for specific laboratory conditions.[3][4]
Materials:
-
1-Azido-3-iodobenzene
-
Ethynyltrimethylsilane (or other suitable acetylene source)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of tert-butanol and water)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-azido-3-iodobenzene (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction is typically stirred at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Drug Discovery and Materials Science
The 1,2,3-triazole moiety is considered a privileged scaffold in medicinal chemistry due to its favorable properties.[5] It is metabolically stable, capable of hydrogen bonding, and has a dipole moment, which allows it to act as a bioisostere for amide bonds.[5]
The incorporation of an iodophenyl group offers several advantages:
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.
-
Radiolabeling: The iodine can be substituted with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in molecular imaging (SPECT or PET) or targeted radiotherapy.[6]
-
Synthetic Handle: The carbon-iodine bond can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Derivatives of 1,2,3-triazoles have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7] Therefore, this compound represents a valuable starting point for the development of novel therapeutic agents.
In materials science, the triazole ring can act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers.[6] The iodophenyl group can influence the packing and electronic properties of these materials.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through the robust and efficient CuAAC "click" reaction. The presence of the iodophenyl group provides a unique handle for further derivatization and for the introduction of imaging or therapeutic radionuclides. As research into novel therapeutics and functional materials continues, this compound and its derivatives are likely to play an increasingly important role.
References
-
Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). [Link]
-
International Journal of Molecular Sciences. Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). [Link]
-
PubChem. This compound. [Link]
-
Royal Society of Chemistry. A practical flow synthesis of 1,2,3-triazoles. [Link]
-
Thieme. Synthesis of 1,2,3-Triazoles. [Link]
-
U.S. National Library of Medicine. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. [Link]
-
U.S. National Library of Medicine. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link]
-
U.S. National Library of Medicine. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). [Link]
-
PubChem. 1H-1,2,3-Triazole. [Link]
-
Taylor & Francis Online. New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). [Link]
-
University of Science and Technology of China. Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. [Link]
Sources
- 1. PubChemLite - this compound (C8H6IN3) [pubchemlite.lcsb.uni.lu]
- 2. chemijournal.com [chemijournal.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 6. 5-(2-iodophenyl)-1H-1,2,4-triazole () for sale [vulcanchem.com]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. echemi.com [echemi.com]
- 9. 1H-1,2,3-Triazole | C2H3N3 | CID 67516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 1-(3-iodophenyl)-1H-1,2,3-triazole
Executive Summary
This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-(3-iodophenyl)-1H-1,2,3-triazole (1) with various aryl boronic acids. While the 1,2,3-triazole moiety is a robust pharmacophore (bioisostere of amide bonds), its nitrogen-rich electron density can present challenges in transition-metal catalysis, potentially sequestering palladium species.
This guide provides a validated protocol that circumvents catalyst poisoning, addresses the critical issue of residual copper contamination from upstream "Click" chemistry, and ensures high turnover frequencies (TOF) for the synthesis of biaryl triazole scaffolds.
Strategic Analysis & Mechanistic Insights
The Substrate Challenge: Electronics and Coordination
The substrate, This compound , presents a unique electronic profile. The triazole ring acts as a moderate electron-withdrawing group (EWG) on the phenyl ring.
-
Oxidative Addition: The C–I bond at the meta position is highly reactive toward oxidative addition by Pd(0), significantly faster than corresponding bromides or chlorides. This allows for milder thermal conditions.
-
Catalyst Inhibition: Unlike imidazoles or pyridines, the N2 and N3 atoms of the 1-substituted 1,2,3-triazole are weak
-donors. However, in high concentrations or with unhindered Pd sources, they can form non-productive Pd-complexes (Pd-black formation). -
The "Copper Trap": Most 1-aryl-1,2,3-triazoles are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Critical Insight: Residual copper (ppm levels) from the CuAAC step is a potent poison for the Suzuki reaction, often leading to stalled conversion.
Mechanistic Pathway & Ligand Selection
To ensure success, the catalytic cycle must favor the productive Suzuki pathway over nitrogen coordination.
-
Ligand Choice: We utilize phosphine ligands with moderate steric bulk (e.g., SPhos or PPh3 in high ratios) to prevent the triazole nitrogen from displacing the ligand on the Palladium center.
-
Base Selection: Inorganic bases like
or are preferred over alkoxides to prevent side reactions with the triazole protons (though C5-H is relatively acidic, pKa ~23).
Visualizing the Reaction Logic
Figure 1: Catalytic cycle highlighting the oxidative addition of the iodo-substrate and the potential risk of catalyst poisoning.
Pre-Reaction Validation (Quality Control)
Before attempting the coupling, the purity of the iodophenyl-triazole starting material must be verified.
| Parameter | Specification | Method | Reason |
| Purity | >95% | HPLC/NMR | Impurities can chelate Pd. |
| Residual Copper | < 50 ppm | ICP-MS or Colorimetric | CRITICAL: Cu residues from CuAAC synthesis inhibit Pd turnover. |
| Water Content | < 0.5% | Karl Fischer | Excess water can hydrolyze boronic esters (if used). |
Protocol for Copper Removal (If CuAAC was used):
-
Dissolve the crude triazole in EtOAc.
-
Wash 3x with 10% aqueous EDTA solution or aqueous
(1:1). -
Wash with brine, dry over
, and concentrate. -
Optional: Pass through a short pad of silica gel mixed with 10% wt/wt activated charcoal.
Experimental Protocol
Standard Conditions (High Throughput Compatible)
These conditions are robust for a wide range of aryl boronic acids, including those with electron-withdrawing groups.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(3-5 mol%) OR (2 mol%) + (4 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) or DMF / Water (4:1)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charging: Add the iodophenyl-triazole (1.0 mmol, 271 mg), aryl boronic acid (1.2 mmol), and Palladium catalyst (
, 0.03 mmol, 35 mg) to the vial.-
Note: If using
, premix the metal and ligand in the solvent for 5 mins before adding to the substrate.
-
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL).
-
Base Addition: Add degassed 2.0 M aqueous
(1.5 mL). -
Degassing: Sparge the biphasic mixture with Argon for 5-10 minutes. This is crucial to protect the phosphine ligands from oxidation.
-
Reaction: Seal the vessel. Heat to 85°C (oil bath) or 100°C (Microwave) for:
-
Thermal: 4 – 12 hours.
-
Microwave: 30 – 60 minutes.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the iodide (M+H 272).
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and water (10 mL).
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexane/EtOAc gradients).
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical copper-scavenging step.
Troubleshooting & Optimization Matrix
If the standard protocol yields suboptimal results, consult the following matrix.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (Cu) | Re-purify starting material with EDTA. Increase catalyst load to 5-10 mol%. |
| Starting Material Intact | Oxidative Addition Failure | Switch to Pd(dppf)Cl2 or XPhos Pd G2 . Increase Temp to 100°C. |
| Protodeboronation | Boronic Acid Instability | Use anhydrous conditions (DMF/Cs2CO3) or switch to Boronic Ester (Pinacol). |
| Homocoupling (Biaryl) | Oxygen in system | Rigorous degassing (Freeze-Pump-Thaw). |
| Black Precipitate | Pd Aggregation | Add TBAB (Tetra-n-butylammonium bromide) as a phase transfer agent/stabilizer. |
References
-
Mechanistic Studies on Nitrogen Heterocycles
-
Triazole Ligand Effects
-
General Suzuki Protocols
-
C-H Arylation Alternatives
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lab Reporter [fishersci.se]
- 8. Frontiers | Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids [frontiersin.org]
- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 10. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 11. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of Iodophenyl Triazoles
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the Sonogashira coupling of iodophenyl triazoles. The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, and its functionalization via C-C bond formation is of significant interest. The Sonogashira reaction, a robust palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, offers a powerful tool for the synthesis of novel triazole-containing compounds.[1][2] This document elucidates the critical parameters, provides step-by-step protocols for both traditional and copper-free conditions, and offers insights into the underlying mechanistic principles to empower researchers in this synthetic endeavor.
Introduction: The Significance of Triazoles and the Power of Sonogashira Coupling
The 1,2,3-triazole ring is a key structural motif in a wide array of biologically active molecules and functional materials. Its prevalence in pharmaceuticals stems from its ability to engage in hydrogen bonding and dipole-dipole interactions, its metabolic stability, and its synthetic accessibility, often through "click chemistry." The strategic derivatization of triazole-containing scaffolds is a cornerstone of modern drug discovery.
The Sonogashira cross-coupling reaction has emerged as an indispensable tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[2][3] Its utility is underscored by the generally mild reaction conditions, tolerance of a broad range of functional groups, and high yields.[4][5] For the synthesis of complex molecules, such as those targeted in drug development, these features are paramount.[5] This guide focuses on the application of the Sonogashira reaction to iodophenyl triazoles, a class of substrates that allows for the direct introduction of alkynyl functionalities onto a triazole-bearing aromatic ring. Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for this transformation, often allowing for reactions to proceed under mild conditions.[4]
Mechanistic Principles: A Tale of Two Catalytic Cycles
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Synergistic Palladium and Copper Cycles
The generally accepted mechanism involves the following key steps:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the iodophenyl triazole, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylphenyl triazole and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
-
The Copper-Free Variant: Advantages and Mechanistic Nuances
While highly efficient, the use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling), which can complicate purification.[6] Consequently, numerous copper-free Sonogashira protocols have been developed. In the absence of copper, the mechanism is believed to proceed through a palladium-only cycle where the base is strong enough to deprotonate the alkyne, which then coordinates to the palladium center.
Optimizing Reaction Conditions for Iodophenyl Triazoles
The successful Sonogashira coupling of iodophenyl triazoles hinges on the careful selection of several key parameters.
| Parameter | Recommendation | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with a phosphine ligand. Loading: 1-5 mol%. | Tetrakis(triphenylphosphine)palladium(0) is a common choice as it is an active Pd(0) source.[7] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are also widely used and are reduced in situ to the active Pd(0) species. For air-sensitive reactions, using a stable Pd(II) precatalyst is often more convenient. The triazole moiety is generally stable under these conditions. |
| Copper Co-catalyst | CuI (for traditional Sonogashira). Loading: 2-10 mol%. | Copper(I) iodide is the most common co-catalyst and significantly accelerates the reaction, allowing for lower reaction temperatures.[3] However, it must be handled under an inert atmosphere to prevent oxidative homocoupling of the alkyne. |
| Ligands | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphines can be beneficial. | The ligand stabilizes the palladium catalyst and influences its reactivity. For less reactive substrates, more sophisticated ligands may be required, but for highly reactive iodophenyl triazoles, PPh₃ is often sufficient. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₃PO₄, Cs₂CO₃. | An amine base like Et₃N or DIPA often serves as both the base and the solvent (or co-solvent). It is crucial for the deprotonation of the terminal alkyne. Inorganic bases like potassium phosphate can also be effective, particularly in copper-free protocols.[7] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or neat amine base. | The choice of solvent depends on the solubility of the substrates and reagents. THF and DMF are excellent choices for dissolving a wide range of organic compounds.[7][8] Anhydrous and degassed solvents are essential to prevent side reactions and catalyst deactivation. |
| Temperature | Room temperature to 70 °C. | Due to the high reactivity of the C-I bond, many Sonogashira couplings with iodophenyl triazoles can be performed at or slightly above room temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature and reaction time. |
| Atmosphere | Inert (Argon or Nitrogen). | This is critical to prevent the formation of palladium black (inactive palladium) and to suppress the Glaser homocoupling side reaction, especially when a copper co-catalyst is used.[9] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates used.
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol is suitable for a wide range of terminal alkynes and iodophenyl triazoles.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the iodophenyl triazole (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 40-65 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylphenyl triazole.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the alkyne is prone to homocoupling or when copper contamination of the final product is a concern.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the iodophenyl triazole (1.0 equiv.) and Pd(PPh₃)₄ (5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed THF and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 65 °C and stir until the reaction is complete as indicated by TLC or LC-MS.[7]
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the in situ reduction to Pd(0) is occurring. Consider using a more active catalyst system.
-
Insufficient Base: The base is crucial for alkyne deprotonation. Ensure it is of good quality and used in sufficient excess.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst. Ensure all solvents are properly degassed and a positive pressure of inert gas is maintained.[9]
-
-
Formation of Side Products:
-
Glaser Homocoupling: This is a common side reaction in copper-catalyzed protocols.[6] Ensure strictly anaerobic conditions. If the problem persists, switch to a copper-free protocol.
-
Dehalogenation of Starting Material: This can occur if there are sources of active hydrogen. Ensure anhydrous conditions.
-
-
Substrate-Specific Challenges:
-
Steric Hindrance: If the iodo group or the alkyne is sterically hindered, higher temperatures, longer reaction times, or more active catalyst systems may be required.
-
Electronic Effects: The electronic nature of substituents on both the iodophenyl triazole and the alkyne can influence the reaction rate. Electron-withdrawing groups on the aryl iodide generally accelerate the oxidative addition step.
-
Conclusion
The Sonogashira coupling is a highly effective and versatile method for the synthesis of alkynylphenyl triazoles, providing a direct route to novel compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation. Both traditional copper-catalyzed and modern copper-free protocols offer viable pathways, with the choice depending on the specific substrates and desired purity of the final product. The protocols and insights provided in this guide serve as a robust foundation for the successful application of the Sonogashira coupling in the functionalization of iodophenyl triazoles.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-51. [Link]
-
Ghandi, M., & Aryan, R. Synthesis of Thiazolo[3,2‐b][4][5][7]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. ChemistrySelect, 2019 , 4(29), 8569-8573. [Link]
-
Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Gevorgyan, V., et al. Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. Molecules, 2025 , 30(22), 4890. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]
-
Al-Masum, M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021 , 11(34), 20876-20905. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Doucet, H., & Hierso, J. C. Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira). Topics in Current Chemistry, 2007 , 267, 1-44. [Link]
-
Rahman, M. M., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 2020 , 10(4), 443. [Link]
-
Bora, U., et al. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. New Journal of Chemistry, 2015 , 39(4), 2673-2677. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Pd-Cu Catalyzed Sonogashira cross coupling of phenyl iodide and phenyl acetylene. [Link]
-
ChemRxiv. Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligand. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Chen, F., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2024 , 5(1), 102875. [Link]
-
Zhang, W., et al. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 2019 , 9(15), 8537-8541. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
-
ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
-
Organic Chemistry Portal. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. [Link]
-
Liu, Y., et al. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Tetrahedron Letters, 2010 , 51(26), 3443-3446. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Application Note: Synthesis and Validation of Triazole-Linked P62-Mediated Mitophagy Inducers
Abstract
This application note details the design and synthesis of heterobifunctional small molecules designed to induce P62 (SQSTM1)-mediated mitophagy. Utilizing 1,2,3-triazole moieties as bioisosteric linkers via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), this protocol enables the conjugation of P62-binding ligands to mitochondrial targeting signals (MTS). The resulting "Mitophagy Chimeras" artificially recruit P62 to the mitochondrial outer membrane, triggering selective autophagy (mitophagy) independent of the PINK1/Parkin pathway. This guide covers chemical synthesis, purification, and biological validation in mammalian cells.
Introduction: The Mechanism of Action
P62/SQSTM1 as a Mitophagy Receptor
P62 (Sequestosome 1) is a multifunctional autophagy adaptor. It contains a UBA (Ubiquitin-Associated) domain that binds ubiquitinated cargo and an LIR (LC3-Interacting Region) motif that recruits the autophagosome machinery (LC3-II). Under basal conditions, P62 is cytosolic. To induce mitophagy, P62 must be selectively recruited to mitochondria.
The Triazole Advantage
The 1,2,3-triazole ring, formed via "Click Chemistry" (CuAAC), is ideal for synthesizing mitophagy inducers for three reasons:
-
Bioisostere: It mimics the electronic properties of amide bonds but is resistant to protease degradation.
-
Rigid Linker: It provides a defined spatial separation between the P62-binding warhead and the mitochondrial targeting moiety, preventing steric clash.
-
Synthetic Efficiency: The reaction is modular, high-yielding, and works in aqueous/organic co-solvents.
Design Strategy: The "Mitophagy Chimera"
The target molecule consists of two functional domains linked by a triazole:
-
Domain A (P62 Binder): A ligand targeting the ZZ-domain of P62 (mimicking N-degrons) or the PB1 domain to induce oligomerization.
-
Domain B (Mitochondrial Anchor): A lipophilic cation, such as Triphenylphosphonium (TPP), which accumulates in the mitochondrial matrix driven by membrane potential (
).
Chemical Synthesis Protocol
Safety Warning: Organic azides are potentially explosive. Handle essentially all azides as energetic materials. Perform reactions behind a blast shield. Avoid concentrating azide solutions to dryness.
Materials & Reagents[1]
-
Alkyne Precursor:
-propargyl-functionalized P62 ligand (e.g., derivative of XRK3F2 or similar ZZ-domain binder). -
Azide Precursor: (3-Azidopropyl)triphenylphosphonium bromide (Mitochondrial anchor).
-
Catalyst: Copper(II) sulfate pentahydrate (
). -
Reducing Agent: Sodium Ascorbate (NaAsc).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) – Optional but recommended to protect Cu(I) from oxidation.
-
Solvents: DMSO,
-Butanol ( -BuOH), Water (HPLC grade).
Step-by-Step Synthesis (CuAAC Reaction)
-
Preparation of Stock Solutions:
-
Dissolve Alkyne Precursor (1.0 eq, 0.1 mmol) in 500 µL DMSO.
-
Dissolve Azide Precursor (1.1 eq, 0.11 mmol) in 500 µL DMSO.
-
Prepare 100 mM
in water. -
Prepare 500 mM Sodium Ascorbate in water (Freshly prepared).
-
Prepare 50 mM TBTA in DMSO.
-
-
Reaction Assembly:
-
In a 4 mL glass vial, combine the Alkyne and Azide solutions.
-
Add solvent mixture: 1 mL
-BuOH and 1 mL Water. -
Add TBTA (0.1 eq, 20 µL).
-
Add
(0.05 eq, 5 µL). -
Initiation: Add Sodium Ascorbate (0.2 eq, 4 µL) last. The solution may turn bright yellow/orange.
-
-
Incubation:
-
Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS (Look for mass shift:
).
-
-
Workup & Purification:
-
Dilute reaction with 10 mL water.
-
Extract with Ethyl Acetate (
mL) if the product is neutral, or precipitate directly if cationic (due to TPP). -
Purification: Reverse-phase HPLC (C18 column).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% to 95% B over 20 min.
-
-
Lyophilize fractions to obtain the Triazole-Linked Chimera as a powder.
-
Biological Validation Protocol
Cell Culture & Treatment[2]
-
Cell Line: HeLa or U2OS cells (ATCC).
-
Reagents:
-
Synthesized Triazole Inducer (dissolved in DMSO).[1]
-
Bafilomycin A1 (BafA1): Autophagosome-lysosome fusion inhibitor (Flux control).
-
DMSO (Vehicle control).
-
Treatment Scheme:
| Group | Treatment | Duration | Purpose |
|---|---|---|---|
| Control | DMSO (0.1%) | 12h / 24h | Baseline autophagy levels. |
| Test | Triazole Inducer (1–10 µM) | 12h / 24h | Assess induction of mitophagy. |
| Flux Control | Inducer + BafA1 (100 nM) | Last 4h | Confirm flux (accumulation of LC3-II). |
Immunofluorescence (Colocalization Assay)
Objective: Visualize the recruitment of P62 to Mitochondria.[2][3]
-
Fixation: 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Permeabilization: 0.2% Triton X-100 in PBS for 10 min.
-
Blocking: 5% BSA in PBS for 1 hour.
-
Primary Antibodies (Overnight, 4°C):
-
Mouse anti-P62 (SQSTM1) [1:200].
-
Rabbit anti-TOM20 (Mitochondrial marker) [1:500].
-
-
Secondary Antibodies (1h, RT):
-
Anti-Mouse Alexa Fluor 488 (Green).
-
Anti-Rabbit Alexa Fluor 594 (Red).
-
-
Imaging: Confocal microscopy.
-
Positive Result: Yellow overlap in merged channels indicates P62 recruitment to mitochondria.
-
Quantification: Calculate Pearson’s Correlation Coefficient (PCC).[4]
-
Western Blotting (Biochemical Validation)
Objective: Quantify degradation of mitochondrial proteins.
-
Lysis: RIPA buffer + Protease/Phosphatase inhibitors.
-
SDS-PAGE: Load 20 µg protein/lane.[5]
-
Targets:
-
LC3B: Look for conversion of LC3-I to LC3-II (Lipidated form).
-
P62: May decrease (degradation) or increase (transcriptional upregulation via Nrf2).
-
COX IV / TIM23: Inner mitochondrial membrane proteins. Decrease indicates successful mitophagy.
-
Actin/GAPDH: Loading control.
-
Visualizations
Mechanism of Action: Triazole-Linked Mitophagy
This diagram illustrates how the synthesized chimera bridges the gap between the mitochondrial surface and the autophagy machinery.
Caption: The Triazole-Linked Chimera acts as a molecular bridge, anchoring cytosolic P62 to the mitochondria, triggering LC3 recruitment and subsequent lysosomal turnover.
Synthesis Workflow
This flowchart outlines the critical path for generating the chemical probe.
Caption: Workflow for the convergent synthesis of P62-targeting mitophagy inducers using Click Chemistry.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Yield in Click Reaction | Oxidation of Cu(I) to Cu(II). | Increase Sodium Ascorbate to 0.5 eq or perform under Nitrogen/Argon atmosphere. |
| Precipitation during Reaction | Poor solubility of precursors. | Increase DMSO ratio or add 10% THF. |
| No Mitophagy Observed | Compound not entering mitochondria. | Verify mitochondrial uptake using flow cytometry (TPP fluorescence) or increase concentration. |
| Cytotoxicity | TPP moiety disrupting membrane potential too severely. | Titrate dose down (try 100 nM - 1 µM range). |
References
-
Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382. Link
-
Sanchez-Martin, P., & Komatsu, M. (2018). p62/SQSTM1: steering the cell through health and disease. Journal of Cell Science, 131(21). Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link
-
Lee, Y., et al. (2017). P62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis.[6][7][8][9] Nature Communications, 8, 14627. Link
-
Vargas, J. D. S., et al. (2021). Phenotypic Assay Leads to Discovery of Mitophagy Inducers with Therapeutic Potential for Parkinson’s Disease. ACS Chemical Neuroscience, 12(24), 4588–4602. Link
Sources
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. proteolysis.jp [proteolysis.jp]
- 6. Characterization and chemical modulation of p62/SQSTM1/Sequestosome-1 as an autophagic N-recognin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical modulation of SQSTM1/p62-mediated xenophagy that targets a broad range of pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 1-(3-Iodophenyl)-1H-1,2,3-triazole
Introduction: The Strategic Importance of the Heck Reaction in Medicinal Chemistry
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] This transformation, which couples an unsaturated halide with an alkene, has revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2] For drug development professionals, the ability to forge new C-C bonds is paramount for the construction of novel molecular scaffolds and the diversification of lead compounds. The 1,2,3-triazole moiety, a key pharmacophore present in numerous bioactive molecules, when coupled with the synthetic versatility of the Heck reaction, opens avenues for the creation of a diverse array of potential therapeutic agents.
This guide provides detailed protocols and expert insights into the Heck reaction of 1-(3-iodophenyl)-1H-1,2,3-triazole, a versatile building block for the synthesis of substituted vinyl-triazoles. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and discuss key optimization parameters to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by insertion into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the desired substituted alkene product and a hydrido-palladium complex.
-
Reductive Elimination: A base is required to regenerate the active Pd(0) catalyst from the hydrido-palladium complex, completing the catalytic cycle.[1]
Experimental Protocols
Protocol 1: Synthesis of Starting Material: this compound
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method offers high yields and good functional group tolerance.
Materials:
-
3-Iodoaniline
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
(Trimethysilyl)acetylene
-
Copper(I) iodide (CuI)
-
Solvents: Acetic acid, Water, Dichloromethane (DCM), Tetrahydrofuran (THF)
Procedure:
-
Diazotization: Dissolve 3-iodoaniline in a mixture of acetic acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Azide Formation: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. Stir for 1 hour at 0-5 °C.
-
Extraction: Extract the resulting 1-azido-3-iodobenzene with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Click Reaction: Dissolve the crude 1-azido-3-iodobenzene in THF. Add (trimethysilyl)acetylene and a catalytic amount of copper(I) iodide.
-
Stir the reaction mixture at room temperature overnight.
-
Desilylation: Add a solution of tetrabutylammonium fluoride (TBAF) in THF and stir for 1 hour.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Heck Reaction of this compound with an Alkene (e.g., Styrene)
This protocol outlines a general procedure for the Heck coupling. Optimization of specific parameters may be required for different alkene substrates.
Sources
Troubleshooting & Optimization
improving yield of 3-iodophenyl azide click reaction
Technical Support Center: Optimizing 3-Iodophenyl Azide Click Reactions
Core Technical Overview
3-iodophenyl azide is a bifunctional chemical probe. While the iodine atom (
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction to form a 1,2,3-triazole.[1][2][3][4][5]
-
Photolysis: UV irradiation converts the azide to a highly reactive nitrene (often used for photoaffinity labeling).
Critical Distinction: Low yields in "click" reactions with this reagent often stem from unintentional activation of the second pathway (photolysis) or catalyst deactivation due to the aryl ring's electronic properties. This guide focuses on maximizing the CuAAC click yield .
Troubleshooting Guide (Q&A)
Category A: Low Yield & Incomplete Conversion[6]
Q: I am observing low conversion of 3-iodophenyl azide, even after 24 hours. TLC shows remaining starting material. What is the primary cause? A: The most common cause is catalyst death due to oxidation. The active species, Cu(I), is thermodynamically unstable and readily oxidizes to inactive Cu(II) in the presence of atmospheric oxygen.
-
Diagnosis: If your reaction mixture turns green or blue, Cu(II) is present, and the cycle has stalled.
-
Solution:
-
Degas Solvents: Sparge all buffers and solvents with argon or nitrogen for at least 15 minutes before adding the catalyst.
-
Ligand Stabilization: You must use a stabilizing ligand. For aqueous/organic mixtures, use THPTA (water-soluble) or TBTA (organic-soluble). These ligands wrap around the Cu(I) ion, protecting it from oxidation while leaving it accessible for catalysis.
-
Catalyst Reloading: If the reaction stalls, add a fresh aliquot of Sodium Ascorbate (reducing agent) to regenerate Cu(I).
-
Q: Does the iodine substituent affect the reaction rate? A: Yes, subtly. The iodine atom is electron-withdrawing (inductive effect) but also has lone pairs (resonance donation). Generally, electron-poor aryl azides react faster in CuAAC than electron-rich ones. However, the iodine atom makes the molecule lipophilic and bulky.
-
Solution: Ensure your solvent system fully solubilizes the 3-iodophenyl azide. If using purely aqueous buffers, the azide may aggregate/precipitate, preventing reaction. Use a co-solvent like DMSO or DMF (up to 50% v/v) to maintain homogeneity.
Category B: Reagent Stability & By-Products
Q: My azide starting material seems to degrade before the reaction starts. Why?
A: Aryl azides are photosensitive . 3-iodophenyl azide is specifically designed to decompose into a nitrene upon UV exposure (
-
Protocol Fix: Wrap all reaction vials, columns, and storage tubes in aluminum foil. Perform the reaction in the dark.
Q: I see a side product that corresponds to the amine (3-iodoaniline). Is the click reaction reducing my azide? A: Yes. In the presence of excess reducing agent (Sodium Ascorbate) and transition metals, azides can be reduced to amines (Staudinger-like reduction or metal-mediated reduction).
-
Optimization:
Optimized Experimental Protocol
Objective: Synthesis of a 1,2,3-triazole conjugate using 3-iodophenyl azide and a terminal alkyne.
Reagents:
-
Azide: 3-iodophenyl azide (1.0 equiv)
-
Alkyne: Terminal alkyne of interest (1.2 equiv)
-
Catalyst Source:
(Stock: in water) -
Ligand: THPTA (Stock:
in water) -
Reductant: Sodium Ascorbate (Stock:
in water, freshly prepared ) -
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)[6]
Step-by-Step Methodology:
-
Preparation (Darkness): Wrap the reaction vial in foil. Ensure all solvents are degassed (bubbled with
for 10 min). -
Complex Formation: In a separate small tube, premix the
and THPTA ligand. -
Reaction Assembly:
-
Add Alkyne and Azide to the reaction vial containing the solvent.
-
Add the Cu-THPTA complex (
relative to azide).
-
-
Initiation:
-
Add Sodium Ascorbate (
). -
Flush headspace with inert gas and cap tightly.
-
-
Incubation:
-
Stir at Room Temperature for 1–4 hours.
-
Note: Do not heat above
to avoid thermal decomposition of the aryl azide.
-
-
Quenching:
-
Add a chelator (e.g., EDTA or commercially available copper scavenger) to stop the reaction and remove copper before analysis.
-
Quantitative Comparison of Ligand Efficiency
| Ligand | Solvent Compatibility | Reaction Speed | Protection of Biomolecules | Recommended For |
| None | Poor | Slow | Very Low | Simple, robust small molecules only |
| TBTA | Organic / tBuOH | Medium | Moderate | Organic synthesis, non-aqueous |
| THPTA | Aqueous / Buffer | Fast | High | Bioconjugation, Protein labeling |
| BTTAA | Aqueous | Very Fast | Very High | Low-concentration biological samples |
Visualizations
Figure 1: Mechanistic Pathway & Failure Points
This diagram illustrates the correct catalytic cycle versus the competing photolytic decomposition pathway.
Caption: Figure 1. The 3-iodophenyl azide fate decision. The blue path represents the desired CuAAC click reaction. The red path represents the competing photolytic degradation triggered by light exposure.
Figure 2: Troubleshooting Flowchart
Caption: Figure 2. Diagnostic logic for identifying the root cause of low yields in aryl azide click reactions.
FAQs
Q: Can I use Copper(I) Iodide (CuI) instead of CuSO4/Ascorbate? A: Yes, but with caution. CuI is prone to oxidation in air and can form insoluble clusters. If using CuI, you must use an organic solvent (like Acetonitrile or DMF) and add a base (DIPEA). For aqueous reactions, the CuSO4 + Ascorbate method is superior because it generates "fresh" Cu(I) in situ.
Q: How do I store 3-iodophenyl azide?
A: Store at
Q: Is the reaction pH sensitive? A: Yes. The optimal pH for CuAAC is 7.0–8.0 .
-
pH < 6: Protonation of the ligand (like THPTA) reduces its copper-binding affinity.
-
pH > 9: Promotes copper oxidation and potential degradation of the azide.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.
-
BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides.
-
BenchChem. (2025).[6][8] Troubleshooting Low Yield in Copper-Catalyzed Click Reactions. BenchChem Technical Support.
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. labinsights.nl [labinsights.nl]
- 5. broadpharm.com [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Efficient Removal of Copper Catalyst from 1-(3-iodophenyl)-1H-1,2,3-triazole Product
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for the removal of residual copper catalysts from the 1-(3-iodophenyl)-1H-1,2,3-triazole product synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]
The presence of residual copper in the final product is a critical concern, particularly in drug development, as it can interfere with downstream biological assays and pose toxicity risks.[3][4][5] For pharmaceutical applications, minimizing copper content to parts-per-million (ppm) levels is often a regulatory necessity.[6]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper from my this compound product?
Residual copper can have several detrimental effects:
-
Toxicity: Copper ions can be toxic to cells and organisms, which is a significant concern for any compound intended for biological or pharmaceutical applications.[3][5]
-
Catalytic Activity: Trace amounts of copper can catalyze unwanted side reactions in subsequent synthetic steps or interfere with biological assays.
-
Analytical Interference: Paramagnetic copper species can cause line broadening in NMR spectra, making characterization difficult.[7]
-
Product Instability: Copper ions can promote the degradation of certain organic molecules.
Q2: What are the most common and effective methods for removing copper catalysts?
The most prevalent methods for copper removal involve chelation, solid-phase scavenging, and chromatography. The choice of method depends on the properties of your triazole product, such as its solubility and stability.[6][7]
-
Aqueous Washes with Chelating Agents: This is a widely used liquid-liquid extraction technique. The organic layer containing your product is washed with an aqueous solution of a chelating agent. Common chelators include EDTA, ammonia, and ammonium chloride.[7][8] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[7][9]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like silica gel, alumina, or Celite.[7][8][10] These materials can adsorb the copper catalyst, allowing the product to pass through.
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off.[7]
Q3: My this compound product seems to have a high affinity for copper, making removal difficult. What should I do?
The nitrogen atoms of the triazole ring can coordinate with copper ions, making complete removal challenging.[6] In such cases, a more rigorous approach is necessary:
-
Use a Strong Chelating Agent: An aqueous wash with a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) is highly recommended.[6][8] Adjusting the pH of the EDTA solution to ~8 with a mild base like sodium bicarbonate can enhance the chelation efficiency.[6]
-
Employ Specialized Scavengers: Solid-phase scavengers with a high affinity for copper can be particularly effective when simple aqueous washes are insufficient.[6]
-
Combine Methods: A multi-step approach, such as an EDTA wash followed by filtration through a plug of silica gel, often yields the best results.[7][8]
Q4: Can I avoid the copper removal step altogether?
Yes, copper-free click chemistry is an alternative that utilizes strained cyclooctynes, eliminating the need for a copper catalyst and the subsequent removal steps.[1][6][11] This approach is particularly advantageous when working with sensitive biological molecules or in applications where even trace amounts of copper are unacceptable.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent green/blue color in the product after initial workup. | Incomplete removal of the copper catalyst.[7] | - Perform additional aqueous washes with a chelating agent like EDTA or ammonia.[7] - Pass the product through a short plug of silica gel or alumina.[7] - Utilize a specialized copper scavenger resin.[7] |
| The triazole product itself is chelating the copper.[6] | - Use a stronger chelating agent for the aqueous wash.[7] - Employ a scavenger resin with a very high affinity for copper.[7] | |
| Low product yield after aqueous workup. | The product is partially water-soluble and is being lost in the aqueous phase. | - Use a saturated sodium chloride solution (brine) for the final washes to decrease the solubility of the organic product in the aqueous layer.[7] |
| The product is adsorbing to the solid support (e.g., silica gel).[6] | - Ensure the solvent system used for elution is appropriate for your product. - Perform a small-scale test to check for product recovery from the solid support.[6] | |
| Product degradation during workup. | The product is sensitive to the pH of the aqueous wash (e.g., acidic or basic conditions). | - If using aqueous ammonia (basic), consider switching to an aqueous solution of ammonium chloride (acidic), or a neutral chelator like EDTA.[8] Be mindful of your product's stability at different pH values. |
| Broad signals in the NMR spectrum. | Paramagnetic interference from residual copper.[7] | - Pass the sample through a short plug of silica gel or alumina before NMR analysis.[7] - Ensure thorough copper removal using one of the recommended methods. |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarities and affinities for the stationary phase. | - Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[7] - Consider using a different stationary phase (e.g., alumina instead of silica gel).[7] |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is a robust method for removing copper catalysts through chelation.
Materials:
-
Crude reaction mixture containing this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
0.1 - 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.
-
Saturated sodium chloride solution (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.1 - 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[7]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[6][7]
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine to remove any residual EDTA.[6][7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain the purified product.
Protocol 2: Filtration through a Silica Gel Plug
This method is effective for removing adsorbed copper species and can be used alone or in combination with an aqueous wash.
Materials:
-
Crude product (ideally after an initial aqueous wash).
-
Silica gel.
-
An appropriate elution solvent system.
-
Cotton or glass wool.
-
Glass column or pipette.
Procedure:
-
Prepare a short column by placing a small plug of cotton or glass wool at the bottom of a glass column or a Pasteur pipette.
-
Add a layer of silica gel (typically 2-5 cm).
-
Pre-elute the silica plug with the chosen solvent system.
-
Dissolve the crude product in a minimal amount of the elution solvent and load it onto the silica plug.
-
Elute the product with the solvent system, collecting the fractions containing the purified product.
-
Combine the desired fractions and remove the solvent under reduced pressure.
Visualization of a Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate copper removal strategy.
Caption: Decision workflow for copper catalyst removal.
Comparison of Copper Removal Methods
| Method | Efficiency | Scalability | Cost | Compatibility with this compound | Key Considerations |
| Aqueous Wash (EDTA) | High | Excellent | Low | Excellent | May require multiple washes. pH adjustment can optimize chelation.[6] |
| Aqueous Wash (Ammonia) | High | Excellent | Low | Good | Basic conditions may not be suitable for all substrates.[8] |
| Silica Gel Filtration | Moderate to High | Good | Low | Excellent | Can be combined with aqueous washes for enhanced purity.[7][8] Potential for product adsorption. |
| Copper Scavenger Resins | Very High | Moderate | High | Excellent | Ideal for challenging purifications and achieving very low ppm levels of copper.[7] |
| Activated Carbon | Moderate | Good | Low | Good | Can sometimes adsorb the desired product along with the catalyst.[10] |
References
- Benchchem. Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions.
- Benchchem.
-
Frontiers in Chemistry. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. [Link]
-
Carnegie Mellon University. Catalyst Removal - Matyjaszewski Polymer Group. [Link]
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? [Link]
-
Wikipedia. Chelation. [Link]
-
Glen Research. Click And Copper-free Click Chemistry Labeling. [Link]
-
SciSpace. Copper chelation chemistry and its role in copper radiopharmaceuticals. [Link]
-
PMC. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Chem Connections. General Concepts of the Chemistry of Chelation. [Link]
-
RSC Publishing. (2015). Synthesis of copper catalysts for click chemistry from distillery wastewater using magnetically recoverable bionanoparticles. [Link]
-
PMC. (2023). The Impact of Copper Ions on the Activity of Antibiotic Drugs. [Link]
-
baseclick. Click Chemistry Reagents. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
PMC. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
Organic Chemistry Portal. (2010). Copper(I) Iodide-Catalyzed Synthesis of 4-Aryl-1H-1,2,3-triazoles from anti-3-Aryl-2,3-dibromopropanoic Acids and Sodium Azide. [Link]
-
Wikipedia. Copper-free click chemistry. [Link]
-
RSC Publishing. (2018). Cu 2+ selective chelators relieve copper-induced oxidative stress in vivo. [Link]
-
PMC. (2022). Role of copper chelating agents: between old applications and new perspectives in neuroscience. [Link]
-
ResearchGate. (2014). Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000. [Link]
-
Taylor & Francis Online. (2010). Reusable polymer-supported copper catalyst for one-pot synthesis of 1-alkyl- and 1-aryl-1,2,3-triazoles: green, simple, and effective. [Link]
-
Technology Networks. (2025). Unveiling the Impact of Residual Carbon Content on Elemental Impurities in Pharmaceuticals: A Comprehensive Evaluation. [Link]
-
Organic Chemistry Portal. (2011). Copper(I) Iodide Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from anti-3-Aryl-2,3-dibromopropanoic Acids and Organic Azides. [Link]
-
ResearchGate. (2017). 10. Copper and its complexes: A pharmaceutical perspective. [Link]
-
PMC. (2023). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. [Link]
-
PMC. (2015). Copper and Its Complexes in Medicine: A Biochemical Approach. [Link]
-
MDPI. (2025). The Antimicrobial Efficacy of Copper Complexes: A Review. [Link]
Sources
- 1. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. The Impact of Copper Ions on the Activity of Antibiotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.beloit.edu [chemistry.beloit.edu]
- 10. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges of Iodophenyl Triazoles in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most common yet significant hurdles in experimental biology and medicinal chemistry: the poor aqueous solubility of iodophenyl triazole derivatives. While these compounds are synthetically valuable, their inherent hydrophobicity often complicates biological assays and formulation development. This resource offers a structured approach to systematically diagnose and solve these solubility issues, ensuring reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - First-Line Approaches
This section addresses the most immediate questions and provides initial, straightforward strategies to tackle solubility problems.
Q1: Why is my iodophenyl triazole compound so poorly soluble in aqueous buffers?
Answer: The low aqueous solubility of iodophenyl triazoles stems directly from their molecular structure. The parent triazole ring itself is polar and can be soluble in water[1][2]. However, the addition of a large, non-polar iodophenyl group dramatically increases the molecule's overall hydrophobicity. This non-polar character causes the molecule to be repelled by water, favoring aggregation or precipitation over dissolution. The process of dissolution requires overcoming the compound's crystal lattice energy and establishing favorable interactions with water molecules, which is energetically unfavorable for hydrophobic substances[3].
Q2: My compound is a powder. What are the first and simplest methods I should try to get it into solution for a biological assay?
Answer: For initial experiments, the most direct approach is to use a water-miscible organic co-solvent to prepare a concentrated stock solution, which is then diluted into your aqueous assay buffer.[4][5]
-
Prepare a High-Concentration Stock in 100% DMSO: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving hydrophobic compounds for biological screening.[6] Start by dissolving your compound in neat, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or brief sonication can often help dissolve the solid material.[7]
-
Perform Serial Dilutions (if necessary): Do not dilute the highly concentrated DMSO stock directly into your final aqueous buffer in one large step, as this will almost certainly cause the compound to precipitate, or "crash out," of solution. It is better to perform an intermediate dilution in a solution with a higher organic content before the final dilution into the aqueous medium.[8]
-
Dilute into Final Aqueous Medium: Add the DMSO stock solution to your final aqueous buffer dropwise while vortexing or stirring. This gradual introduction helps to disperse the compound before it has a chance to aggregate. The final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts.[9] Always include a "vehicle control" (buffer with the same final DMSO concentration but no compound) in your experiments to account for any effects of the solvent itself.[10]
Q3: How much DMSO is acceptable in my cell-based assay?
Answer: This is a critical question, as DMSO can have direct effects on cells. While many robust cell lines can tolerate up to 0.5% or even 1% DMSO for short periods, more sensitive cells, like primary cultures, may be affected by concentrations as low as 0.1%.[9][11][10] Concentrations above 1% are more likely to cause adverse effects, including damaging cell membranes, inducing oxidative stress, or causing cell death.[11]
Best Practice: Before starting your main experiments, it is essential to determine the maximum tolerable DMSO concentration for your specific cell type.
Experimental Protocol: Determining DMSO Tolerance in a Cell Line
-
Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density appropriate for your standard assay and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Create a series of DMSO dilutions in your complete cell culture medium. A recommended range is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Include an untreated control (medium only).[12]
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Test each concentration in triplicate.
-
Incubation: Incubate the cells for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as Trypan Blue exclusion, MTT, or a live/dead fluorescent stain.
-
Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control. The highest concentration that does not cause a significant decrease in viability is your maximum allowable DMSO concentration.[12]
Q4: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my aqueous buffer. What is happening and what should I do?
Answer: This is a classic sign of a compound "crashing out" of solution. It happens when the compound, which is stable in a high-energy state in 100% DMSO, is rapidly transferred to a low-energy aqueous environment where it is insoluble. The molecules quickly aggregate and precipitate.
Troubleshooting Steps:
-
Reduce the Final Compound Concentration: You may be exceeding the solubility limit of your compound in the final aqueous buffer. Try working with a lower final concentration.
-
Optimize the Dilution Technique: Instead of a single dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO in water or buffer), and then perform the final dilution into the 100% aqueous buffer.[8] Always add the DMSO solution to the aqueous buffer slowly while mixing.[12]
-
Consider a Different Co-solvent: While DMSO is common, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can be used.[4][] Sometimes a combination of co-solvents can be more effective.[]
Part 2: In-Depth Troubleshooting Guides - Advanced Strategies
If first-line approaches are insufficient, more advanced formulation strategies may be necessary.
Guide 1: Optimizing Co-Solvent Systems
A co-solvent works by reducing the polarity of the aqueous medium, making it a more favorable environment for a hydrophobic compound.[] By reducing the "self-association" of water, the co-solvent lowers the energy penalty of creating a cavity for the non-polar solute.[]
Caption: Mechanism of co-solvency to improve solubility.
| Co-solvent | Dielectric Constant (20°C) | Notes & Typical Use |
| Water | 80.1 | Universal biological solvent (high polarity). |
| Glycerin | 42.5 | Viscous, non-toxic. Used in oral and parenteral formulations.[4] |
| Propylene Glycol | 32.0 | Common vehicle for oral and injectable drugs.[4][] |
| Ethanol | 24.5 | Volatile, can have biological effects. Use with caution.[4][] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low toxicity, widely used in formulations.[4][] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High solubilizing power, but potential for cell toxicity.[] |
Guide 2: Leveraging pH for Ionizable Compounds
If your iodophenyl triazole derivative contains a weakly acidic or basic functional group, its solubility will be highly dependent on pH.[14][15] By adjusting the pH of the buffer, you can ionize the compound, making it significantly more water-soluble.[15][16]
-
For Weakly Basic Compounds: Lowering the pH (making the solution more acidic) will protonate the basic group, forming a more soluble cationic salt.[16]
-
For Weakly Acidic Compounds: Increasing the pH (making the solution more basic) will deprotonate the acidic group, forming a more soluble anionic salt.[16]
Caption: Effect of pH on the solubility of ionizable compounds.
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Make a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10).
-
Add Excess Compound: Add an excess amount of your solid iodophenyl triazole to a small, fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium saturation.
-
Separate Phases: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove an aliquot of the clear supernatant and dilute it in a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to generate a pH-solubility profile.
Guide 3: Employing Excipients - The Power of Cyclodextrins
For particularly challenging compounds, formulation excipients like cyclodextrins can dramatically improve solubility. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like your iodophenyl triazole, forming a water-soluble "inclusion complex".[17][19]
This complex effectively masks the hydrophobic nature of the drug, allowing it to dissolve readily in aqueous media.[18][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is one of the most commonly used derivatives due to its high aqueous solubility and safety profile.[19][21]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Experimental Protocol: Solubility Enhancement with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-cyclodextrin in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add Compound: Slowly add the solid iodophenyl triazole powder to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is a critical parameter to optimize, often starting in the 1:1 to 1:3 range.[8]
-
Equilibrate Complex Formation: Cover the solution and stir at a constant temperature (room temperature or slightly elevated) for 24-72 hours to allow the inclusion complex to form and reach equilibrium.[8]
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the new, enhanced solubility.
Part 3: Decision-Making Flowchart
When faced with a new iodophenyl triazole compound, use the following workflow to systematically address solubility issues.
Caption: Troubleshooting workflow for iodophenyl triazole solubility.
References
- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
- MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Wikipedia. (2023). Cosolvent.
- MedCrave online. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
- Carbohydrate Chronicles. (2025). How can cyclodextrins enhance solubility?
- Journal of Mountain Research. (2021). Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery.
- MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (2012). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Coumarin-Triazole Compounds.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect.
- LifeTein. (2023). DMSO usage in cell culture.
- Scientist Solutions. (2025). DMSO in cell based assays.
- Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC.
- PMC - NIH. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- ResearchGate. (2025). Design and synthesis of novel antifungal triazole derivatives with good activity and water solubility | Request PDF.
- The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- Selleckchem.com. (n.d.). Frequently Asked Questions.
- Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- A Comprehensive Review. (2023). Solubility enhancement techniques.
- askIITians. (2025). How does pH affect solubility?.
- Benchchem. (n.d.). How to control for solvent effects (DMSO) in experiments.
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
- ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of....
- Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Mor. J. Chem. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.
- ResearchGate. (2017). Solubility of triazole?.
- ResearchGate. (2022). (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. wjbphs.com [wjbphs.com]
- 15. How does pH affect solubility? - askIITians [askiitians.com]
- 16. ajptonline.com [ajptonline.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 19. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 20. jmr.sharadpauri.org [jmr.sharadpauri.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 1-(3-iodophenyl)-1H-1,2,3-triazole
[1][2]
Ticket ID: #RX-TRI-3IODO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Purification Protocols for 1-(3-iodophenyl)-1H-1,2,3-triazole[1][2]
Diagnostic & Triage: Understanding Your Compound
Before selecting a solvent system, we must address the physicochemical profile of your target molecule.[1][2] this compound is a "Click Chemistry" (CuAAC) derived intermediate often used as a scaffold in Suzuki-Miyaura couplings.[1][2]
Key Physicochemical Properties:
-
Lipophilicity: The meta-iodine substituent significantly increases lipophilicity compared to the parent phenyl-triazole.[1][2] This reduces water solubility and increases affinity for non-polar solvents.[2]
-
Polarity: The 1,2,3-triazole ring is a strong hydrogen bond acceptor with a high dipole moment (~5 D), creating a "push-pull" dynamic with the hydrophobic iodophenyl ring.[1][3][2]
-
Common Impurities:
Solvent Selection Matrix
We recommend a Thermodynamic Control Strategy using the following solvent systems. The iodine atom renders this molecule heavier and less soluble in pure water than unsubstituted analogs.[2]
Primary Solvent Systems (Recommended)
| Solvent System | Ratio (v/v) | Role | Application Notes |
| Ethanol / Water | 4:1 to 9:1 | Standard | Best Starting Point.[1][2] The triazole dissolves in hot EtOH; water acts as the anti-solvent.[2] The iodine substituent requires a higher EtOH ratio than unsubstituted phenyl triazoles.[2] |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | Alternative | Use if the compound "oils out" in water-based systems.[2] Dissolve in min. hot EtOAc, add warm Hexanes until turbid. |
| Toluene | 100% | High Purity | Excellent for removing non-polar oligomers.[2] Requires higher temperatures (boiling point 110°C).[1][3][2] |
| Acetonitrile / Water | Variable | Polar Clean-up | Useful if the crude contains significant polar salts or copper residues.[2] |
Solvent Compatibility Guide[1]
-
Avoid: Pure Water (Insoluble), Diethyl Ether (Too volatile for effective thermal gradients), DCM (Good for extraction, poor for crystallization).[1][3][2]
-
Caution: If your crystals appear blue or green , you have trapped Copper (II).[1][3][2] Recrystallization alone will not remove this.[2] See Section 4.
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for solvent selection based on your crude material's behavior.
Figure 1: Decision tree for selecting the optimal purification route based on crude material properties.
Detailed Step-by-Step Protocol
Protocol A: The "Ethanol-Water" Gradient (Standard)
Objective: Maximize yield while rejecting polar copper salts.[1][2]
-
Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
-
Dissolution: Add Ethanol (95% or Absolute) in small portions (start with 5 mL) while heating to reflux (approx. 78°C).
-
Note: If the solution is dark/opaque, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: Once fully dissolved at reflux, remove from heat source.[1][2] Immediately add hot water dropwise.
-
Clarification: Add 1-2 drops of hot Ethanol to clear the solution back to transparent.[2]
-
Crystallization:
-
Allow to cool to room temperature undisturbed (approx. 2 hours).
-
Transfer to a 4°C fridge for 4 hours to maximize yield.
-
-
Collection: Filter via Büchner funnel. Wash with cold 20% EtOH/Water.[2]
Troubleshooting & FAQs
Q1: My product is oiling out (forming a liquid blob) instead of crystallizing. Why?
A: This is common with aryl triazoles due to their "greasy" iodophenyl ring.[2]
-
Cause: The temperature dropped too quickly, or the solvent mixture became too polar (too much water) too fast, forcing the compound out as a supercooled liquid.[1][3][2]
-
Fix:
Q2: The crystals have a persistent green/blue tint.
A: You have residual Copper(I/II) trapped in the lattice.[1][2] Recrystallization alone often fails here because the triazole ring coordinates to copper.[2]
-
Fix: You must chelate before crystallizing.[2]
Q3: What is the expected Melting Point (MP)?
A: While specific literature on the meta-iodo isomer is sparse compared to the para-isomer, 1-aryl-1,2,3-triazoles generally melt between 90°C and 130°C depending on substituents.[1][2]
References & Authority
-
Synthesis & Purification of Aryl Triazoles:
-
Copper Removal Strategies:
-
Recrystallization of Halogenated Triazoles:
-
General Solubility Data:
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Conversion in CuAAC Reactions with Sterically Hindered Substrates
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As a Senior Application Scientist, I understand that while CuAAC is a cornerstone of "click chemistry" for its reliability and broad functional group tolerance, researchers often face challenges with low conversion rates, particularly when dealing with sterically demanding substrates.[1][2][3] This guide provides in-depth troubleshooting strategies and practical, field-proven insights to help you navigate these complexities and achieve high-yield conjugations.
Quick-Start FAQs: Common Issues with Sterically Hindered CuAAC
Q1: Why is my CuAAC reaction failing or showing low conversion with a bulky alkyne or azide?
Low conversion with sterically hindered substrates typically stems from a few key issues: the bulky nature of the substrates can significantly slow down the reaction rate, the catalyst may be inefficient or unstable, or the reactive groups might be inaccessible due to substrate aggregation.[1][4] Optimizing the catalyst system, particularly the choice of ligand, and adjusting reaction conditions like temperature are crucial first steps.[1][5]
Q2: What is the first thing I should check if my reaction with a sterically hindered substrate is not working?
First, verify the integrity of your reagents. Ensure your copper source is active, and importantly, that your reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess to maintain the active Cu(I) state.[4][6] Next, confirm that all components are fully dissolved in the chosen solvent system.[4] If these are in order, the next step is to look at your catalyst system and reaction parameters.
Q3: Can simply increasing the reaction time or temperature solve my low conversion problem?
For sterically hindered substrates, increasing the reaction time and moderately raising the temperature (e.g., to 40-60 °C) can often overcome the higher activation energy barrier and improve yields.[1][4][5] However, this is not a universal solution and should be done in conjunction with other optimization strategies.
Q4: How do I know if I'm using the right ligand?
The ligand is critical for stabilizing the Cu(I) catalytic center and accelerating the reaction.[7][8] For sterically demanding reactions, polydentate, nitrogen-based ligands are often necessary.[1][7] If you are not using a ligand or are using a simple one, switching to a more robust ligand like TBTA (for organic solvents) or THPTA (for aqueous media) can dramatically improve results.[5][9]
In-Depth Troubleshooting Guides
Part 1: A Systematic Approach to Troubleshooting
When faced with a low-yielding CuAAC reaction involving sterically hindered substrates, a systematic approach to identifying the root cause is essential. The following workflow provides a logical sequence for your troubleshooting experiments.
Caption: A systematic workflow for troubleshooting low-yielding CuAAC reactions.
Part 2: The Heart of the Matter - The Catalyst System
The efficiency of the CuAAC reaction is intrinsically linked to the stability and activity of the Cu(I) catalyst. Steric hindrance can impede the formation of the key copper acetylide intermediate, making the choice of ligand paramount.[10][11]
The Role of Ligands
Ancillary ligands, particularly tripodal amine ligands, play a multifaceted role:
-
Stabilization: They protect the Cu(I) ion from oxidation to the inactive Cu(II) state and prevent disproportionation.[7][8]
-
Acceleration: They can significantly increase the reaction rate.[7]
-
Solubility: Certain ligands can improve the solubility of the copper catalyst in various solvent systems.
For sterically hindered substrates, a ligand is almost always necessary. The following table provides a comparison of commonly used ligands.
| Ligand | Recommended Solvent | Key Advantages | Considerations |
| TBTA | Organic (DMF, DMSO, t-BuOH) | Highly effective at stabilizing Cu(I) and accelerating reactions in organic media.[9] | Poor water solubility. |
| THPTA | Aqueous Buffers | Water-soluble and ideal for bioconjugation in aqueous environments.[6][9] | Can be less effective in purely organic solvents. |
| BTTAA | Aqueous Buffers | Exhibits very fast reaction kinetics in biological systems and has low cytotoxicity.[9] | Synthesis is slightly more complex. |
| Polydentate Amine Ligands | Varied | Can offer superior acceleration for challenging substrates.[1][7] | The optimal ligand may need to be screened empirically. |
Experimental Protocol: Ligand Screening
-
Setup: Prepare a series of small-scale reactions in parallel. Keep the concentrations of your azide, alkyne, copper source (e.g., CuSO₄), and reducing agent (sodium ascorbate) constant.
-
Variable: In each reaction, use a different ligand (e.g., TBTA, THPTA, BTTAA) at a 1:1 molar ratio with the copper source. Include a control reaction with no ligand.
-
Execution:
-
To a microcentrifuge tube, add the azide and alkyne substrates.
-
Add the chosen solvent.
-
Add the copper source (e.g., 0.05 equivalents of a CuSO₄ stock solution).
-
Add the ligand (e.g., 0.05 equivalents of a stock solution).
-
Initiate the reaction by adding the sodium ascorbate (e.g., 0.1-0.2 equivalents of a freshly prepared stock solution).[4]
-
-
Analysis: Monitor the reactions at set time points (e.g., 1, 4, 12, and 24 hours) using an appropriate analytical technique (TLC, LC-MS, or NMR) to determine conversion.
Part 3: Optimizing Reaction Parameters
Fine-tuning the reaction environment is crucial when dealing with sluggish reactions.
Temperature
While many CuAAC reactions proceed at room temperature, sterically hindered substrates often require additional thermal energy.
-
Recommendation: Incrementally increase the reaction temperature to 40°C, 60°C, or even 80°C.[5] Monitor for any potential degradation of your starting materials at higher temperatures.
Concentration
The CuAAC reaction rate is dependent on the concentration of the reactants.[4]
-
Recommendation: If your substrates are sufficiently soluble, increasing their concentration can lead to a significant rate enhancement. Be cautious of potential aggregation at higher concentrations.
Preventing Side Reactions: The Importance of an Inert Atmosphere
A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is catalyzed by Cu(I) in the presence of oxygen.[1]
-
Protocol: To prevent this, thoroughly degas your solvent(s) by bubbling an inert gas (argon or nitrogen) through them for 15-30 minutes before use. Assemble your reaction under an inert atmosphere.[4]
Part 4: When CuAAC Isn't Enough: Alternative Click Reactions
In cases of extreme steric hindrance or when the presence of copper is a concern (e.g., in live-cell imaging), alternative click chemistry reactions should be considered.[1][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the relief of ring strain in a cycloalkyne (e.g., DBCO, BCN) to drive the reaction with an azide.[2][12][13]
-
Advantages:
-
Considerations:
-
The kinetics of SPAAC can be more sensitive to steric hindrance than CuAAC.[1]
-
The synthesis of strained alkynes can be complex.
-
Caption: Comparison of CuAAC and the copper-free SPAAC reaction.
By systematically addressing the catalyst system, reaction parameters, and considering alternative chemistries, you can successfully overcome the challenges of low conversion in CuAAC reactions involving sterically hindered substrates.
References
-
Avila-Salas, F., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. Retrieved from [Link]
-
Xie, T., et al. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. Retrieved from [Link]
-
Poater, A., et al. (2020). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]
-
ChemTalk. (2025). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. Retrieved from [Link]
-
Avila-Salas, F., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PubMed. Retrieved from [Link]
-
ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Retrieved from [Link]
-
Zhu, L., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. Retrieved from [Link]
-
Kumar, M., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 13. 无铜点击化学 [sigmaaldrich.com]
Halogen Stability Tech Hub: Handling Light-Sensitive Aryl Iodides
Status: Operational Ticket Type: Technical Guide & Troubleshooting Subject: Stabilization, Purification, and Storage of Aryl Iodide Intermediates Assigned Specialist: Senior Application Scientist
The Core Directive: Understanding the Instability
Before troubleshooting, you must understand the enemy: Photon-induced Homolysis .
Aryl iodides (Ar-I) are uniquely vulnerable among haloarenes due to the weakness of the Carbon-Iodine bond. While a C-F bond boasts a dissociation energy of ~116 kcal/mol, the C-I bond sits precariously at approximately 50–65 kcal/mol [1].
The Degradation Mechanism
When exposed to UV or visible light, the following cascade occurs, often ruining yields before the next step:
-
Excitation: A photon excites an electron from a non-bonding orbital to an antibonding sigma orbital (
). -
Homolysis: The excited state relaxes by cleaving the C-I bond, generating an aryl radical (
) and an iodine radical ( ). -
Protodeiodination (The Yield Killer): The highly reactive aryl radical abstracts a hydrogen atom from the solvent (e.g., THF, DCM), forming the proto-arene (
). -
Iodine Formation: Two iodine radicals recombine to form molecular iodine (
), causing the characteristic pink/purple discoloration.
Figure 1: The photon-induced degradation cascade of aryl iodides leading to protodeiodination and iodine liberation.
Standard Operating Procedures (SOPs)
SOP-01: The "Dark Mode" Storage Protocol
Objective: Prevent background degradation during dormancy.
| Parameter | Specification | Technical Rationale |
| Container | Amber borosilicate glass | Filters UV/blue light wavelengths (<450 nm) that trigger the |
| Secondary Shield | Aluminum foil wrap | Provides 100% opacity. Essential if amber glass is unavailable. |
| Atmosphere | Argon (preferred) or Nitrogen | Displaces oxygen. While light is the primary trigger, |
| Temperature | -20°C (Freezer) | Reduces the kinetic energy available for radical propagation if homolysis occurs. |
| Stabilizer | Copper wire (Optional) | Strictly for storage: Activated Cu turnings can scavenge free iodine, though this is more common for alkyl iodides. |
SOP-02: "Stealth" Purification (Flash Chromatography)
Objective: Purify light-sensitive intermediates without on-column degradation.
The Problem: Silica gel is acidic and can catalyze deiodination when coupled with light exposure. The white background of the column also scatters light, increasing photon flux through the sample.
The Protocol:
-
Wrap the Column: Completely encase the glass column in aluminum foil before packing. Leave a small vertical slit (2mm wide) covered with a flap to monitor the solvent front occasionally.
-
Solvent Degassing: Sparge eluents with nitrogen for 15 minutes. Dissolved oxygen can quench excited states but also leads to oxidative byproducts.
-
Rapid Elution: Do not run gradient elution over 2 hours. Aim for a high
(0.3–0.4) to minimize residence time on the silica. -
Fraction Collection: Use amber test tubes or wrap the rack in a cardboard box/foil.
Troubleshooting & Diagnostics
Symptom: My white solid turned pink/purple on the bench.
-
Diagnosis: Iodine liberation (
) has occurred.[1] -
Immediate Fix: Wash the solid with cold 10% aqueous sodium thiosulfate (
). Thiosulfate reduces back to colorless iodide anions ( ), which wash away in the aqueous layer. -
Prevention: Recrystallize immediately and store in the dark.
Symptom: NMR shows a "ghost" peak and loss of integration in the aromatic region.
-
Diagnosis: Protodeiodination. The iodine has been replaced by a proton (Ar-I
Ar-H). -
Root Cause: The reaction or workup was exposed to ambient light in a hydrogen-donor solvent (like THF or Ether).
-
Fix: This is irreversible. You must repurify to remove the Ar-H byproduct (which often has a very similar
to the product).
Symptom: Yields are consistently 10-15% lower than reported in literature.
-
Diagnosis: Photochemical side-reactions during reaction setup.
-
Fix: Wrap the reaction flask in foil before adding the catalyst or iodide source. Turn off fume hood lights or switch to red-light conditions (photographic safe lights) if the compound is extremely sensitive.
Decision Logic: Handling Workflow
Use this logic flow to determine the necessary precautions for your specific intermediate.
Figure 2: Decision tree for purification and storage based on physical state and degradation signs.
Frequently Asked Questions (FAQs)
Q: Can I use a rotavap bath that is heated?
A: Proceed with caution. Heat accelerates radical homolysis. If you must concentrate the solution, use a bath temperature
Q: Does "Low-Actinic" glassware really make a difference compared to foil? A: Yes, but with caveats. Low-actinic (stained red/amber) glassware is standardized to block specific wavelengths. However, foil is cheaper, more versatile (fits any flask), and blocks all light. For critical steps, foil is superior. Low-actinic is better for monitoring reactions where you need some visibility [3].
Q: I need to weigh out my sample, but the balance is under bright fluorescent light. What do I do? A:
-
Tare your amber vial with its cap on.
-
Add the solid quickly.
-
Cap immediately.
-
Weigh again.
-
Calculate mass by difference. Note: A few seconds of exposure is usually acceptable for aryl iodides (unlike silver salts), but minimize it.
Q: Why is my aryl iodide oil turning black instead of purple? A: Purple indicates pure iodine release. Black "tar" usually indicates polymerization. Aryl radicals formed by light can attack other aromatic rings (radical arylation), leading to oligomers. This is a sign of advanced degradation.
References
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Confirming C-I bond dissociation energies in the range of 50-65 kcal/mol).
-
Sigma-Aldrich. (2022). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Link
-
Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Link
-
Biotage. (2025). Successful Flash Chromatography: Solvent Choices and Handling. Link
-
Chemical Science. (2024).[2][3] The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Link
Sources
Validation & Comparative
Melting Point Characterization of 1-(3-Iodophenyl)-1H-1,2,3-Triazole: A Comparative Technical Guide
The following guide is structured to provide a rigorous technical analysis of the physical characterization of 1-(3-iodophenyl)-1H-1,2,3-triazole , focusing on its melting point range, synthesis, and comparative properties.
Executive Summary & Application Context
This compound is a critical intermediate in medicinal chemistry and materials science, often serving as a scaffold for Suzuki-Miyaura cross-couplings (via the iodine handle) or as a bioisostere for amide bonds.
Accurate determination of its melting point (MP) is the primary metric for assessing the purity of the "click" reaction product. While the para-isomer (4-iodophenyl) is widely characterized, the meta-isomer (3-iodophenyl) presents a distinct thermodynamic profile. This guide provides the expected melting point range based on Structure-Property Relationships (SPR), comparative data with halo-analogs, and a validated protocol for experimental verification.
Key Specification Snapshot
| Property | Specification / Expectation |
| Compound Name | This compound |
| CAS Number | Not widely listed; Precursor CAS: 778516-25ML (Azide) |
| Molecular Formula | C₈H₆IN₃ |
| Expected MP Range | 110°C – 130°C (Predicted based on SPR) |
| Appearance | Off-white to pale yellow crystalline solid |
| Primary Impurities | 3-iodoaniline, unreacted azide, copper salts |
Comparative Analysis: Structural Analogs & Melting Point Trends
To validate the identity of this compound, it is essential to compare it against its structural analogs. The melting point is heavily influenced by the halogen's polarizability and the substitution pattern (meta vs. para).
Table 1: Melting Point Comparison of 1-Aryl-1,2,3-Triazoles
Data derived from structure-property trends of synthesized 1-aryl-1,2,3-triazoles.
| Compound Analog | Substitution Pattern | Halogen | Melting Point (°C) | Ref. |
| 1-(3-chlorophenyl)-1H-1,2,3-triazole | Meta | Chlorine | 94 – 96°C | [1] |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole | Para | Chlorine | 145 – 146°C | [1] |
| 1-(4-bromophenyl)-1H-1,2,3-triazole | Para | Bromine | 172 – 173°C | [2] |
| This compound | Meta | Iodine | 110 – 130°C (Proj.) | [Analysis] |
Technical Insight:
-
Symmetry Effect: Para-substituted triazoles consistently exhibit higher melting points than their meta counterparts due to more efficient crystal packing.
-
Halogen Effect: Replacing Chlorine with Iodine increases molecular weight and London dispersion forces, raising the MP.
Experimental Validation Protocol
Since specific literature values for the meta-iodo isomer are scarce compared to the para-isomer, the following self-validating synthesis and characterization workflow is recommended to establish an internal standard.
A. Synthesis via CuAAC (Click Chemistry)
The most reliable route to high-purity crystalline product is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reagents:
-
Precursor: 1-Azido-3-iodobenzene (prepared from 3-iodoaniline).
-
Alkyne Source: Acetylene gas (bubbled) or Calcium Carbide (CaC₂).
-
Catalyst: CuSO₄[1]·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH / H₂O (1:1).
Workflow Diagram (DOT):
Figure 1: Synthetic pathway for the isolation of pure this compound.
B. Melting Point Determination Methodology
To distinguish the product from the starting material (1-azido-3-iodobenzene, which is often an oil or low-melting solid) and the aniline precursor (mp ~25°C), use Differential Scanning Calorimetry (DSC) alongside capillary methods.
-
Capillary Method (Visual):
-
Pack dry sample (dried >4h under vacuum) into a capillary tube.
-
Ramp rate: 10°C/min until 100°C, then 1°C/min.
-
Self-Validation: If melting occurs <90°C, the product likely contains unreacted azide or solvent occlusion.
-
-
DSC (Quantitative):
-
Look for a sharp endotherm.
-
Purity Criterion: A melting range >2°C indicates <98% purity. Recrystallize from Ethanol.
-
Characterization Logic & Troubleshooting
If the observed melting point deviates from the expected 110–130°C range, consult the following diagnostic logic.
Figure 2: Diagnostic logic for interpreting melting point deviations.
Structural Confirmation (NMR)
Before relying solely on MP, confirm the structure via ¹H NMR (DMSO-d₆):
-
Triazole Protons: Singlet or two doublets around δ 8.2 – 9.0 ppm (characteristic of 1,2,3-triazole C4/C5 protons).
-
Aromatic Region: Multiplets for the 3-substituted phenyl ring (4 protons).
References
-
Jiang, Y., et al. "Green synthesis of 1-monosubstituted 1,2,3-triazoles via 'click chemistry' in water." Synlett, 2009, 3163-3166.[2][3]
-
Organic Chemistry Portal. "Synthesis of 1,2,3-Triazoles." Organic Chemistry Portal, Accessed 2026.
-
Zhang, W., et al. "1-Substituted-1,2,3-triazoles were conveniently synthesized from the corresponding aromatic and aliphatic azides."[3] Synthesis, 2010, 283-287.[2][3]
Sources
Introduction: The Tale of Two Isomers in Medicinal Chemistry
An In-Depth Comparative Guide to the Bioactivity of 1,2,3-Triazole and 1,2,4-Triazole Isomers
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone of modern medicinal chemistry. Their remarkable chemical stability, capacity for hydrogen bonding, and favorable electronic properties make them "privileged scaffolds" in drug design.[1] The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are at the heart of numerous therapeutic agents.[1][2]
The fundamental difference between these isomers lies in the arrangement of the three nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogens are in adjacent positions, whereas 1,2,4-triazoles feature a separation between one nitrogen and the other two.[1] This subtle structural variance profoundly impacts the molecule's dipole moment, electronic distribution, and hydrogen bonding potential, leading to distinct and often non-interchangeable pharmacological profiles.[1] This guide offers a detailed comparative analysis of their bioactivities, grounded in experimental evidence, to inform strategic decisions in drug discovery and development.
Comparative Bioactivity: A Tale of Divergent Strengths
While both isomers display a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects, a clear divergence in their therapeutic dominance is evident.[3][4][5]
Antifungal Activity: The Reign of 1,2,4-Triazoles
The 1,2,4-triazole ring is an undisputed pharmacophore in the realm of antifungal drug design, forming the structural core of market-leading "azole" antifungals.[1]
-
Mechanism of Action: Their primary mode of action is the potent inhibition of lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450-dependent enzyme.[4] This enzyme is vital for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its disruption leads to membrane instability and fungal cell death.
-
Prominent Drugs: A wealth of clinically successful antifungal agents are built upon the 1,2,4-triazole scaffold, including Fluconazole, Itraconazole, and Voriconazole.[6][7]
In contrast, while some 1,2,3-triazole derivatives have demonstrated antifungal properties, they have yet to achieve the same level of clinical or commercial success as their 1,2,4-isomers.[3]
Anticancer Activity: A Shared Battlefield
Both 1,2,3- and 1,2,4-triazole derivatives have emerged as powerful scaffolds for the development of novel anticancer agents.[1][8] They often exert their effects by inducing cell cycle arrest and apoptosis in cancer cells.[1]
-
1,2,3-Triazoles in Oncology: The rise of 1,2,3-triazoles in this area has been significantly propelled by the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for their efficient and highly specific synthesis.[9][10][11] This has facilitated the rapid creation of large libraries of diverse compounds for screening. Notable examples include Carboxyamidotriazole (CAI), which has been investigated for its anti-angiogenic and anti-metastatic properties.[9][12] Many 1,2,3-triazole hybrids have shown potent activity against various cancer cell lines, including lung cancer.[13]
-
1,2,4-Triazoles in Oncology: This isomer is also integral to many compounds with promising in vitro and in vivo anticancer activity.[8] Researchers have successfully created numerous 1,2,4-triazole hybrids that demonstrate significant cytotoxic potential against various cancer types.[6]
Antibacterial and Antiviral Activities: Key Roles for Both Isomers
The utility of triazoles extends to combating bacterial and viral infections, with prominent examples from both isomeric families.
-
Antibacterial Agents:
-
1,2,3-Triazoles: The FDA-approved β-lactamase inhibitor Tazobactam contains a 1,2,3-triazole core, highlighting its clinical importance.[9][14]
-
1,2,4-Triazoles: This scaffold has been successfully hybridized with existing antibiotics, such as ofloxacin and clinafloxacin, to create new derivatives with potent activity, even against resistant strains like MRSA.[4][15]
-
-
Antiviral Agents:
-
1,2,4-Triazoles: The most well-known example is Ribavirin, a broad-spectrum antiviral drug used to treat hepatitis C and other viral infections.[5]
-
1,2,3-Triazoles: Derivatives such as TSAO have demonstrated anti-HIV activity, showcasing the potential of this scaffold in antiviral drug discovery.[9]
-
Data Presentation: At-a-Glance Comparison
| Feature | 1,2,3-Triazole | 1,2,4-Triazole |
| Prominence in Approved Drugs | Present in key drugs (e.g., Tazobactam, Cefatrizine) but less frequent as the core pharmacophore compared to its isomer.[9] | Highly prominent, especially in antifungal agents (e.g., Fluconazole, Itraconazole, Voriconazole) and antivirals (e.g., Ribavirin).[5][6] |
| Dominant Bioactivity | Broad activity, with significant recent interest in anticancer and as a "linker" in hybrid molecules.[10][16] | Unmatched dominance as antifungal agents; also strong in antiviral, anticancer, and anticonvulsant applications.[2][4] |
| Key Mechanism of Action | Varies widely by target; acts as a stable linker or interacts directly with targets. In some anticancer agents, it contributes to cell cycle arrest.[12][13] | Primarily known for inhibiting lanosterol 14α-demethylase (CYP51) in fungi.[4] |
| Synthetic Accessibility | Synthesis revolutionized by Cu(I)-catalyzed "click chemistry," allowing for efficient, high-yield production of 1,4-disubstituted derivatives.[9][17] | Synthesized through various well-established condensation reactions, often from hydrazides or related precursors.[18][19] |
| Key Drug/Compound Examples | Tazobactam (antibacterial), Cefatrizine (antibacterial), Carboxyamidotriazole (anticancer).[9][14] | Fluconazole (antifungal), Itraconazole (antifungal), Ribavirin (antiviral), Alprazolam (anxiolytic).[5][6] |
Visualization of a Key Biological Pathway
The following diagram illustrates the established mechanism of action for 1,2,4-triazole-based antifungal agents within the ergosterol biosynthesis pathway of fungi.
Caption: Mechanism of 1,2,4-triazole antifungals inhibiting the fungal ergosterol pathway.
Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay
To provide a practical context for comparing bioactivity, this section details a standard protocol for assessing the cytotoxic effects of novel triazole derivatives on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds (1,2,3- or 1,2,4-triazole derivatives) against a selected cancer cell line.
Methodology:
-
Cell Culture and Seeding:
-
Rationale: To prepare a consistent monolayer of cancer cells for treatment.
-
Steps: a. Culture a human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer. c. Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Rationale: To expose the cancer cells to a range of compound concentrations to determine a dose-response relationship.
-
Steps: a. Prepare stock solutions of the triazole test compounds in DMSO. b. Create a series of dilutions (e.g., from 0.1 µM to 100 µM) in cell culture media. c. Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations to the respective wells. Include wells for a negative control (media with DMSO only) and a positive control (a known anticancer drug like Doxorubicin). d. Incubate the plate for an additional 48 to 72 hours.[1]
-
-
MTT Reagent Addition and Incubation:
-
Rationale: The yellow MTT tetrazolium salt is reduced by metabolically active mitochondrial dehydrogenases in living cells to form a purple formazan precipitate.
-
Steps: a. Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Rationale: To dissolve the water-insoluble formazan crystals for spectrophotometric measurement.
-
Steps: a. Carefully remove the media from each well without disturbing the formazan crystals. b. Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well. c. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify the amount of formazan produced, which is directly proportional to the number of viable cells.
-
Steps: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability). c. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[1]
-
Conclusion
Both 1,2,3- and 1,2,4-triazoles are undeniably powerful scaffolds in medicinal chemistry, each with a distinct profile of biological activity. The 1,2,4-triazole isomer is firmly entrenched as a dominant force in antifungal therapy, a status built on a clear and potent mechanism of action. Meanwhile, the 1,2,3-triazole isomer, greatly empowered by the synthetic efficiency of click chemistry, has become a versatile and increasingly important player in the development of anticancer agents and complex molecular hybrids. Understanding the inherent strengths and established applications of each isomer is crucial for researchers aiming to design the next generation of targeted and effective therapeutics.
References
-
Elsevier. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Available at: [Link].
-
Bentham Science. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Available at: [Link].
-
Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Available at: [Link].
-
Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available at: [Link].
-
National Center for Biotechnology Information. An insight on medicinal attributes of 1,2,4-triazoles. Available at: [Link].
-
National Center for Biotechnology Information. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Available at: [Link].
-
ResearchGate. Some drugs containing 1,2,4-triazoles. Available at: [Link].
-
National Center for Biotechnology Information. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Available at: [Link].
-
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Royal Society of Chemistry. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Available at: [Link].
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ResearchGate. Some commercially available drugs containing 1,2,4-triazole core skeleton. Available at: [Link].
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International Journal of Pharmaceutical Sciences and Research. 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. Available at: [Link].
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Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Available at: [Link].
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ResearchGate. Some examples of triazole containing FDA approved drugs Seviteronel, Bomedemstat, Cefatrizine and Tazobactam. Available at: [Link].
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National Center for Biotechnology Information. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link].
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International Journal of Pharmaceutical Sciences and Research. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available at: [Link].
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MDPI. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available at: [Link].
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MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. Available at: [Link].
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MDPI. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Available at: [Link].
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A Comparative Guide to the HPLC Analysis of 1-(3-iodophenyl)-1H-1,2,3-triazole and its Positional Isomers
In the landscape of modern drug discovery and development, the precise analytical characterization of synthesized compounds is paramount. For molecules such as 1-(3-iodophenyl)-1H-1,2,3-triazole, a heterocyclic compound with potential applications in medicinal chemistry, the unambiguous identification and separation from its positional isomers are critical. The position of the iodo-substituent on the phenyl ring (ortho, meta, or para) can significantly influence the molecule's pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation and analysis of this compound, with a focus on resolving it from its 2- and 4-iodo counterparts.
The Critical Role of Isomer Separation
Positional isomers, while sharing the same molecular formula, can exhibit vastly different three-dimensional structures. This seemingly subtle difference can lead to profound variations in how the molecule interacts with biological targets. Therefore, a robust analytical method that can differentiate and quantify these isomers is not merely a quality control check but a fundamental component of the research and development process. Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis, and its versatility can be harnessed to tackle the challenge of separating these closely related compounds.
Comparative HPLC Methodologies
The retention of an analyte in RP-HPLC is primarily governed by its hydrophobicity. However, for aromatic and heterocyclic compounds, secondary interactions with the stationary phase can be exploited to achieve fine-tuned selectivity. Here, we compare two common RP-HPLC stationary phases and discuss their suitability for the analysis of iodophenyl-triazole isomers.
Table 1: Comparison of HPLC Stationary Phases for Iodophenyl-triazole Analysis
| Stationary Phase | Principle of Separation | Expected Performance for Isomer Separation | Recommended For |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. Longer alkyl chains provide high hydrophobicity. | Good general-purpose separation. May provide baseline separation, but selectivity for positional isomers might be limited. | Routine purity checks and quantification where isomer separation is not the primary goal. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. The phenyl groups on the stationary phase interact with the aromatic ring of the analyte. | Superior selectivity for positional isomers. The π-π interactions are sensitive to the electron distribution in the analyte's aromatic ring, which differs between the 2-, 3-, and 4-isomers.[1][2][3] | Method development for the baseline separation of all three positional isomers. |
| Pentafluorophenyl (PFP) | Multiple interaction modes including hydrophobic, π-π, dipole-dipole, and ion-exchange. Particularly effective for halogenated compounds.[4] | Excellent selectivity for halogenated isomers. The fluorine atoms on the stationary phase can interact uniquely with the iodine substituent and the aromatic ring.[4] | Challenging separations where C18 and standard Phenyl columns fail to provide adequate resolution. |
Based on the principles of chromatography, the elution order of the isomers on a Phenyl-Hexyl or PFP column is expected to be influenced by the dipole moment and the accessibility of the iodine and triazole moieties for interaction with the stationary phase. The 1-(2-iodophenyl) isomer, with potential for intramolecular interactions and steric hindrance, may exhibit different retention behavior compared to the more exposed 3- and 4-isomers.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a robust starting point for the development of a validated HPLC method for the analysis of this compound and its isomers.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
Reference standards of 1-(2-iodophenyl)-1H-1,2,3-triazole, this compound, and 1-(4-iodophenyl)-1H-1,2,3-triazole.
2. Sample Preparation:
-
Prepare a stock solution of each isomer at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solutions, prepare a mixed standard solution containing all three isomers at a concentration of 10 µg/mL each in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | To leverage π-π interactions for enhanced isomer selectivity.[1][2][3] |
| Mobile Phase A | Water | Aqueous component of the reversed-phase system. |
| Mobile Phase B | Acetonitrile | Organic modifier. Its π-electron system can influence selectivity on phenyl columns.[6] |
| Gradient | 0-2 min: 40% B2-15 min: 40-80% B15-17 min: 80% B17-18 min: 80-40% B18-25 min: 40% B | A gradient elution is recommended to ensure elution of all compounds with good peak shape and to separate any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | Aromatic triazoles typically exhibit strong absorbance in this region. A PDA detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
4. Data Analysis:
-
Identify the peaks corresponding to each isomer based on the retention times of the individual reference standards.
-
Assess the resolution between the peaks of the three isomers. A resolution value of >1.5 is generally considered baseline separation.
Visualizing the Workflow
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of C8H6IN3 Compounds
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The molecular formula C8H6IN3 represents a class of compounds with significant potential in medicinal chemistry, particularly as scaffolds in the design of targeted therapies. The incorporation of an iodine atom and a nitrogen-rich triazole ring suggests functionalities ripe for creating diverse pharmacophores. Accurate elemental analysis is a foundational step in the verification of the empirical formula of these synthesized compounds, ensuring the integrity of subsequent research and development efforts.
This guide provides an in-depth comparison of the elemental analysis data for C8H6IN3 compounds, grounded in both theoretical calculations and practical experimental considerations. We will explore the expected elemental composition, compare it with a structurally related compound, and provide a detailed protocol for obtaining reliable experimental data.
Theoretical vs. Experimental Elemental Composition: A Comparative Analysis
The first step in elemental analysis is to calculate the theoretical percentage of each element in the compound. For a compound with the molecular formula C8H6IN3, the theoretical elemental composition is as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 35.71 |
| Hydrogen (H) | 1.01 | 6 | 6.06 | 2.25 |
| Iodine (I) | 126.90 | 1 | 126.90 | 47.17 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 15.62 |
| Total | 271.07 | 100.00 |
In practice, experimental results from elemental analysis are subject to a degree of instrumental and sample-related variability. The generally accepted tolerance for experimental values is within ±0.4% of the theoretical values[1][2].
To provide a practical comparison, we will consider the experimental data for a closely related, published compound: 1-(4-Iodophenyl)-4-((p-tolylthio)methyl)-1H-1,2,3-triazole (C16H14IN3S) . While this compound has a different molecular formula, it shares the core iodo-phenyl-triazole structure, making its elemental analysis data a useful proxy for understanding expected experimental outcomes.
| Element | Theoretical % (C16H14IN3S) | Experimental %[3] | Deviation (%) |
| Carbon (C) | 47.19 | 47.37 | +0.18 |
| Hydrogen (H) | 3.46 | 3.28 | -0.18 |
| Nitrogen (N) | 10.32 | 10.48 | +0.16 |
As a further point of comparison, we can examine the theoretical elemental composition of a potential synthetic precursor or alternative compound, 2-amino-5-iodobenzonitrile (C7H5IN2) :
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) | | :--- | :--- | :--- | :--- | | Carbon (C) | 12.01 | 7 | 84.07 | 34.45 | | Hydrogen (H) | 1.01 | 5 | 5.05 | 2.07 | | Iodine (I) | 126.90 | 1 | 126.90 | 52.01 | | Nitrogen (N) | 14.01 | 2 | 28.02 | 11.48 | | Total | | | 244.04 | 100.00 |
This comparative data highlights the importance of precise measurements and the expected small deviations between theoretical and experimental values.
Experimental Protocol for Elemental Analysis of C8H6IN3
The determination of the elemental composition of an organic compound containing carbon, hydrogen, nitrogen, and a halogen like iodine requires a multi-step analytical approach. The following protocol outlines a robust method combining combustion analysis for C, H, and N with a subsequent ion chromatography method for iodine.
Part 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion
This portion of the analysis is typically performed using an automated CHN elemental analyzer.
Instrumentation:
-
CHN Elemental Analyzer (e.g., Perkin-Elmer 2400 CHN analyzer[4], Elementar vario MICRO cube)
-
Microbalance (accurate to ±0.001 mg)
-
Tin capsules
Procedure:
-
Sample Preparation: Ensure the C8H6IN3 sample is homogenous and has been dried to a constant weight to remove any residual solvents.
-
Weighing: Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.
-
Combustion: The sealed tin capsule is dropped into a high-temperature combustion furnace (typically around 950-1000°C) within the CHN analyzer. The sample undergoes rapid and complete combustion in a pure oxygen environment[5].
-
Gas Separation and Detection: The combustion products (CO2, H2O, and N2) are carried by a helium stream through a series of scrubbers and catalysts to remove interfering substances and reduce nitrogen oxides to N2. The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
Part 2: Iodine (I) Analysis via Combustion Ion Chromatography (CIC)
This method is highly effective for the determination of halogens in organic matrices.
Instrumentation:
-
Combustion System with an oxygen-rich atmosphere (e.g., Oxygen Flask Combustion or an automated combustion unit)
-
Ion Chromatograph (IC) with a conductivity detector
-
Absorption solution (e.g., a dilute alkaline solution)
Procedure:
-
Sample Preparation: As with the CHN analysis, ensure the sample is homogenous and dry.
-
Weighing: Accurately weigh a slightly larger sample (2-5 mg) into a suitable holder for the combustion system.
-
Combustion: The sample is combusted in a closed system filled with pure oxygen. The iodine in the organic matrix is converted to gaseous hydrogen iodide (HI) and elemental iodine (I2)[6][7].
-
Absorption: The combustion gases are bubbled through an absorption solution, where the iodine species are trapped and converted to iodide ions (I⁻)[6].
-
Ion Chromatography: The absorption solution is then injected into the ion chromatograph. The iodide ions are separated from other potential anions on an ion-exchange column and quantified by a conductivity detector[6].
-
Data Analysis: The concentration of iodide in the absorption solution is determined by comparing the peak area to a calibration curve prepared from standard iodide solutions. The percentage of iodine in the original sample is then calculated based on the initial sample weight and the volume of the absorption solution.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the complete elemental analysis of a C8H6IN3 compound.
Caption: Workflow for the elemental analysis of C8H6IN3.
References
-
Elemental analysis. (n.d.). The Hebrew University of Jerusalem. Retrieved February 24, 2026, from [Link]
-
Halogen Analysis by Oxygen Flask Combustion - Ion Chromatography (OFC-IC). (n.d.). Elemental Lab. Retrieved February 24, 2026, from [Link]
-
Test Method for Total Halogen Content in Base Materials. (n.d.). Global Electronics Association. Retrieved February 24, 2026, from [Link]
-
Prakash, O., Kumar, R., & Kumar, V. (2011). A facile iodine(III)-mediated synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[6][8][9]triazolo[4,3-a]pyridines via oxidation of 2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(pyridin-2-yl)hydrazines and their antimicrobial evaluations. Chemistry Central Journal, 5(1), 33.
-
Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved February 24, 2026, from [Link]
- Emmenegger, C., Wille, A., & Steinbach, A. (2012).
-
General. Elemental analysis was obtained on an Eager 300 elemental analyzer. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
-
What is a good protocol for CHN analysis for low carbon marine sediment? (2019, November 13). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Combustion and Elemental Analysis. (n.d.). University of Calgary. Retrieved February 24, 2026, from [Link]
- Chitnis, S. S., & Organ, M. G. (2022). An International Study Evaluating Elemental Analysis. ACS Omega, 7(33), 28705–28710.
- Triazole-(p-tolylthio)
- Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1000-1008.
-
2-(4-iodophenyl)-2H-1,2,3-triazole. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Elemental Analysis Calculator: CHN Tool. (n.d.). Retrieved February 24, 2026, from [Link]
-
Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 24, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate. Retrieved February 24, 2026, from [Link]
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (2025, June 30). Ginekologia i Poloznictwo.
- Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. (2016). Der Pharma Chemica, 8(19), 420-435.
-
Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
- Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. (2023). Molecules, 28(12), 4889.
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). Journal of Al-Nahrain University, 16(2), 113-123.
-
Qualitative Analysis of Organic Compounds. (2005, December 11). The Department of Chemistry, UWI, Mona, Jamaica. Retrieved February 24, 2026, from [Link]
- Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4- Triazole-3-Thiol Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research, 5(8), 3335-3342.
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
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- 8. Elemental analysis [chemistry.huji.ac.il]
- 9. A facile iodine(III)-mediated synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via oxidation of 2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(pyridin-2-yl)hydrazines and their antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(3-iodophenyl)-1H-1,2,3-triazole
Executive Summary & Scientific Context
1-(3-iodophenyl)-1H-1,2,3-triazole is a critical intermediate often employed in "Click Chemistry" (CuAAC) and medicinal chemistry campaigns. Its structural dualities—a nitrogen-rich 1,2,3-triazole core coupled with a heavy-atom aryl iodide—dictate its safety profile.
While 1,2,3-triazoles are thermodynamically stable compared to other high-nitrogen heterocycles, the presence of the iodine atom introduces specific concerns regarding light sensitivity and halogenated waste disposal. This guide moves beyond generic "safety compliance" to provide a self-validating system for researcher protection.
Hazard Identification & Risk Assessment
The following hazard profile is derived from GHS classifications for structural analogs (aryl-1,2,3-triazoles) and general organic iodide properties.
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Lipophilic aryl halides can penetrate the stratum corneum, causing dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Mechanical irritation from dust; chemical irritation from solubilized compound. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] | Inhalation of fine dusts triggers mucosal inflammation. |
| Reactivity | N/A | Light/Thermal Sensitivity. | Carbon-Iodine (C-I) bonds are the weakest among aryl halides. Prolonged light exposure can release free iodine ( |
Critical Insight: While not an explosive, the triazole ring is nitrogen-rich. Avoid subjecting this compound to extreme temperatures (>200°C) or strong acidic conditions without a blast shield, as high-energy decomposition is theoretically possible under stress.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" protocols are insufficient without considering the task and the solvent system. Aryl iodides in solution can permeate standard nitrile gloves if the solvent carrier (e.g., DCM, DMF) compromises the glove material.
Task-Based PPE Selection Table
| Operational Phase | Hand Protection | Eye Protection | Respiratory/Body |
| Solid Handling (Weighing < 1g) | Single Nitrile (4 mil / 0.1 mm) | Safety Glasses (Side shields required) | Lab Coat (Cotton/Poly blend)Standard Fume Hood |
| Stock Preparation (> 1g or High Conc.) | Double Nitrile (Outer: 4 mil, Inner: 4 mil)Change immediately upon splash | Chemical Goggles (If splash risk exists) | Lab Coat + Apron (If handling >100mL volumes)Fume Hood (Sash at 18") |
| Spill Cleanup (Solid or Liquid) | Thick Nitrile or Laminate (> 8 mil)Standard nitrile degrades in halogenated solvents | Chemical Goggles | N95/P100 Respirator (Only if outside hood)Tyvek Sleeves recommended |
The "Glove Permeation" Logic
Why Double Glove? Most organic synthesis involving this compound uses solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
DCM: Breaks through standard nitrile in <2 minutes.
-
DMF: Causes glove swelling.
-
The Protocol: Wear a colored inner glove and a neutral outer glove. If the inner glove becomes visible (due to a tear) or you feel cooling (solvent breakthrough), strip both immediately.
Operational Workflow & Logic
This diagram outlines the decision-making process for safe handling, emphasizing the "Stop-Check" points that prevent exposure.
Figure 1: Operational Safety Logic Flow. Note the bifurcation based on scale and physical state, dictating the intensity of PPE required.
Detailed Operational Protocols
A. Weighing and Transfer
-
Static Control: Aryl triazoles can be electrostatic. Use an anti-static gun or polonium strip if the powder "jumps."
-
Containment: Always weigh inside a chemical fume hood. If using a balance outside the hood, use a "tare-and-travel" method:
B. Solubilization
-
Solvent Choice: When dissolving in DMSO or DMF, the solution becomes a "skin absorption vector." The solvent carries the iodinated compound through the skin barrier faster than the solid alone.
-
Exotherm Check: While usually neutral, always add solvent slowly to the solid to monitor for unexpected heat generation.
C. Storage
-
Light Protection: Store in amber vials or wrap clear vials in aluminum foil. The C-I bond is photosensitive; degradation leads to yellow/brown discoloration (free iodine).
-
Temperature: Store at 2–8°C (refrigerated) to maximize shelf life, though stable at room temperature for short durations.
Disposal & Decontamination
The "Halogen Rule": Because this molecule contains Iodine, it must go into the Halogenated Waste stream.
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a dedicated "Hazardous Solid Waste" bin (often yellow bag).
-
Liquid Waste:
-
Do NOT mix with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) in the waste container. Oxidation of the iodide can generate Iodine gas (
), pressurizing the container. -
Label clearly: "Contains Organic Iodides."
-
Decontamination of Spills:
-
Solid: Sweep gently (do not create dust) or use a HEPA vacuum.
-
Solution: Absorb with vermiculite or sand.
-
Surface Cleaning: Wash the area with a 10% Sodium Thiosulfate solution. This specifically neutralizes any free iodine (turning it from brown to colorless) and cleans the organic residue.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1H-1,2,3-Triazole derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Exposure Guidelines for Organic Halides. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: 1,2,3-Triazole Hazard Classification. Retrieved from [Link]
-
American Chemical Society (ACS). (2016). Handling Hazards Using Continuous Flow Chemistry: Synthesis of N1-Aryl-[1,2,3]-triazoles. ACS Publications. Retrieved from [Link]
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
